molecular formula C19H30ClNO3 B5434004 ethyl 1-[4-(3-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride

ethyl 1-[4-(3-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride

Cat. No. B5434004
M. Wt: 355.9 g/mol
InChI Key: XRIQAPZDGWAUBI-UHFFFAOYSA-N
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Description

“Ethyl 1-[4-(3-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also has an ethyl ester group and a phenoxy group, which may contribute to its physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, a six-membered ring with one nitrogen atom, is a key structural feature. The phenoxy group and the ethyl ester group are attached to this ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The piperidine ring, the phenoxy group, and the ester group could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of the piperidine ring would all play a role .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

ethyl 1-[4-(3-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3.ClH/c1-3-22-19(21)17-9-12-20(13-10-17)11-4-5-14-23-18-8-6-7-16(2)15-18;/h6-8,15,17H,3-5,9-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIQAPZDGWAUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCCOC2=CC=CC(=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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